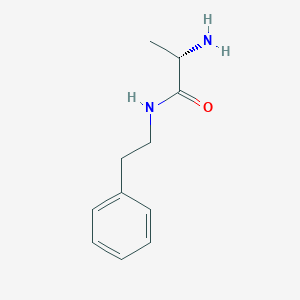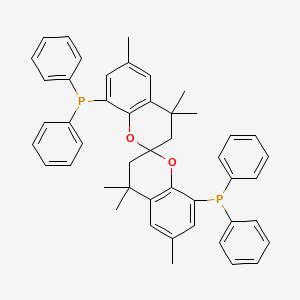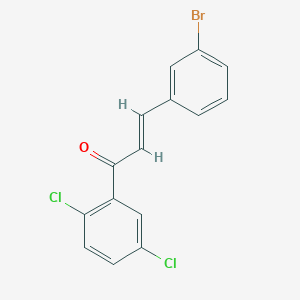
(2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H9BrCl2O and its molecular weight is 356 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Molecular Geometry
Research on similar compounds, such as (2E)‐3‐(2‐Bromo‐5‐methoxyphenyl)‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one, highlights their crystal structure, revealing specific angles between the mean planes of different phenyl groups and molecular packing patterns. These findings are crucial for understanding the compound's physical properties and potential applications in materials science (Butcher et al., 2007).
Synthesis and Structural Analysis
The synthesis of chalcone derivatives and their crystal structures provide insight into the molecular arrangement and intermolecular interactions. Studies like the one by Salian et al. (2018) on the synthesis and Hirshfeld surface analysis of chalcone derivatives highlight the importance of molecular geometry and weak intermolecular forces in the stability and properties of these compounds (Salian et al., 2018).
Optical Properties
Research on the optical properties of chalcone derivatives, such as (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, sheds light on their potential in nonlinear optics and photoluminescence. Studies focusing on the molecular structure, FT-IR, NBO, HOMO and LUMO, and hyperpolarizability explore the electronic properties and charge transfer mechanisms within the molecules, suggesting applications in optoelectronic devices (Mary et al., 2015).
Antimicrobial and Antipathogenic Activities
Some derivatives, although not directly related to the requested compound, have been studied for their antimicrobial properties. Compounds with structural similarities have shown significant activity against bacteria known for biofilm formation, indicating potential for developing new antimicrobial agents with specific mechanisms of action (Limban et al., 2011).
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-9H/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVFHEDTBTXQLD-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



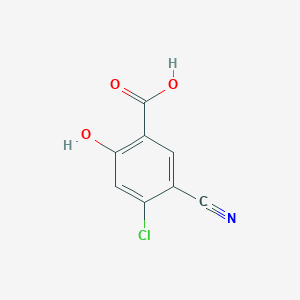
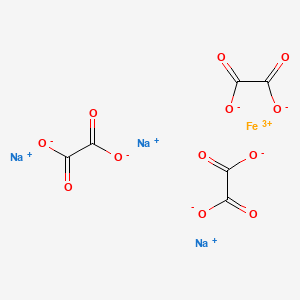
![2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3271839.png)

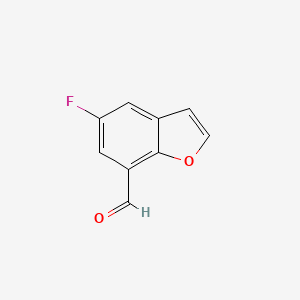
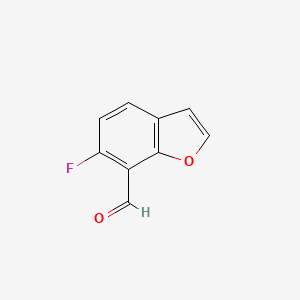
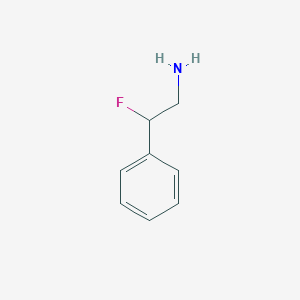
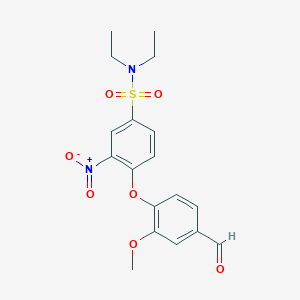
![4-(azepan-1-ylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3271905.png)

![N-[8-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B3271912.png)
